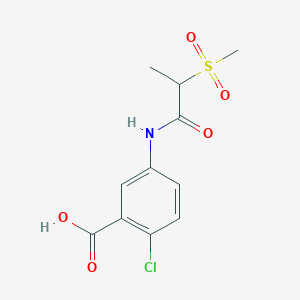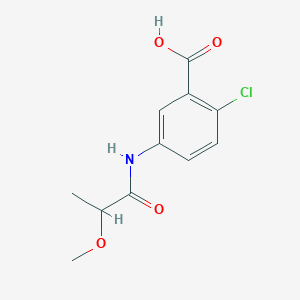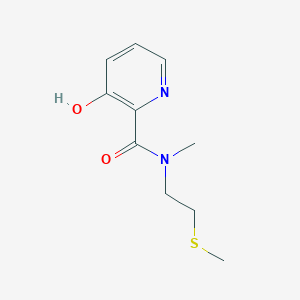![molecular formula C7H8F2N2O2S B6642405 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use as an anticancer drug. DFMO is a type of ornithine decarboxylase inhibitor, which means that it blocks the production of polyamines, which are essential for cell growth and proliferation. In
Mécanisme D'action
DFMO works by inhibiting the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation, and cancer cells require high levels of polyamines to maintain their rapid growth. By inhibiting ODC, DFMO can reduce the levels of polyamines in cancer cells, thereby slowing down or even stopping their growth.
Biochemical and Physiological Effects:
DFMO has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, DFMO has been shown to have anti-inflammatory effects, and it has been used to treat various inflammatory conditions, including rheumatoid arthritis and Crohn's disease. DFMO has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, so there is a large body of research on its properties and potential applications. However, there are also some limitations to its use in lab experiments. DFMO is a potent inhibitor of ODC, which means that it can have broad effects on cellular metabolism. This can make it difficult to interpret the results of experiments involving DFMO, as it can be difficult to determine whether the effects observed are due to the inhibition of ODC or to other factors.
Orientations Futures
There are several potential future directions for research on DFMO. One area of interest is the development of new and more effective formulations of DFMO. Another area of interest is the identification of new targets for DFMO, which could lead to the development of new drugs with even greater anticancer properties. Finally, there is also interest in exploring the potential use of DFMO in combination with other drugs, as part of a multi-drug approach to cancer treatment.
Méthodes De Synthèse
DFMO can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,3-difluoroaniline with chloroacetic acid to produce 2,3-difluoro-N-(chloroacetyl)aniline. This intermediate is then reacted with sodium sulfite to produce 2,3-difluoro-N-(sodium sulfonate)aniline. The final step involves the reaction of this intermediate with N-(2-aminoethyl)isobutyramide to produce DFMO.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential use as an anticancer drug. It has been shown to be effective in treating various types of cancer, including colorectal cancer, prostate cancer, and neuroblastoma. DFMO works by blocking the production of polyamines, which are essential for cell growth and proliferation. By inhibiting polyamine synthesis, DFMO can slow down or even stop the growth of cancer cells.
Propriétés
IUPAC Name |
1,4-difluoro-2-[(sulfamoylamino)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-6-1-2-7(9)5(3-6)4-11-14(10,12)13/h1-3,11H,4H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBXEWSPFAKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)




![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)

![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)
